molecular formula C11H6BrNO6 B15337097 Methyl 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylate

Methyl 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B15337097
M. Wt: 328.07 g/mol
InChI Key: TTWPKYRCPRWSKD-UHFFFAOYSA-N
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Description

Methyl 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylate is a synthetic chromene derivative characterized by a benzopyran backbone with three key substituents:

  • Bromo group at position 6: Enhances electrophilic reactivity and influences molecular interactions .
  • Nitro group at position 8: A strong electron-withdrawing group (EWG) that modulates electronic properties and may affect biological activity .
  • Methyl ester at position 3: Provides steric bulk and alters solubility compared to carboxylic acid analogues .

Chromene derivatives are widely studied for their diverse biological activities, including anticancer, antibacterial, and antiviral properties .

Properties

Molecular Formula

C11H6BrNO6

Molecular Weight

328.07 g/mol

IUPAC Name

methyl 6-bromo-8-nitro-2-oxochromene-3-carboxylate

InChI

InChI=1S/C11H6BrNO6/c1-18-10(14)7-3-5-2-6(12)4-8(13(16)17)9(5)19-11(7)15/h2-4H,1H3

InChI Key

TTWPKYRCPRWSKD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=CC(=C2OC1=O)[N+](=O)[O-])Br

Origin of Product

United States

Scientific Research Applications

Chemistry: Methyl 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new treatments for infections.

Medicine: Its anticancer properties are being explored, with studies investigating its potential to inhibit the growth of cancer cells.

Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals due to its unique chemical structure.

Mechanism of Action

The compound exerts its effects through multiple pathways:

  • Molecular Targets: It interacts with various cellular targets, including enzymes and receptors involved in cell proliferation and apoptosis.

  • Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, which is crucial in cell growth and differentiation.

Comparison with Similar Compounds

Comparison with Similar Chromene Derivatives

Substituent Effects on Reactivity and Properties

The table below compares substituent patterns and their implications:

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight Melting Point (°C)
Methyl 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylate Br (6), NO₂ (8), COOMe (3) Ester, Nitro, Bromo ~336.05* Not reported
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid Br (6), COOH (3) Carboxylic acid, Bromo 269.05 195–196
6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid Br (6), OMe (8), COOH (3) Carboxylic acid, Methoxy, Bromo 299.07 Not reported
Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate Cl (6), COOMe (3) Ester, Chloro 224.63 165–166

*Calculated based on molecular formula C₁₁H₈BrNO₆.

Key Observations :

  • Steric effects : The methyl ester at position 3 reduces hydrogen-bonding capacity compared to carboxylic acid analogues, which may influence crystal packing and solubility .

Spectroscopic and Physical Properties

Table 2: Spectroscopic Data for Selected Chromenes
Compound IR Peaks (cm⁻¹) $^{13}\text{C-NMR}$ (δ, ppm)
This compound Not reported Not reported
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid 1771 (C=O), 1369 (NO₂?) 160 (C=O), 149 (aromatic C-Br)
6-Methyl-2-oxo-2H-chromene-3-carboxylic acid 1745 (C=O ester), 1674 (C=O acid) 33.87 (CH₃), 161.5 (C=O)

Insights :

  • The absence of a carboxylic acid group in the target compound eliminates characteristic broad O–H stretches (~2500–3000 cm⁻¹) seen in analogues like 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid .
  • Nitro groups typically exhibit strong IR absorption near 1350–1500 cm⁻¹, which could aid in identification .

Biological Activity

Methyl 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylate is a synthetic compound belonging to the chromene family, characterized by its unique structural properties and biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by various research findings and case studies.

  • Molecular Formula : C10_{10}H4_{4}BrN O6_{6}
  • Molecular Weight : 314.05 g/mol
  • Melting Point : Not specified in the sources
  • CAS Number : 326887-95-0

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound effectively inhibits various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate potent activity against these pathogens.

Pathogen MIC (µg/mL) Activity Level
Staphylococcus aureus62.5Moderate
Escherichia coli100Moderate
Candida albicans125Excellent

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vivo studies have indicated that this compound possesses anti-inflammatory properties. It has been shown to reduce inflammation in animal models, which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Results indicate that the compound exhibits selective cytotoxicity, leading to apoptosis in cancer cells while showing minimal toxicity to normal cells.

Cell Line IC50 (µM) Effect
HeLa30Moderate Cytotoxicity
MCF750Low Cytotoxicity

The mechanism of action of this compound involves the inhibition of key enzymes such as DNA gyrase and DHFR (Dihydrofolate Reductase), which are crucial for bacterial DNA replication and cellular metabolism. This inhibition leads to bacterial cell death and demonstrates the compound's potential as an antibiotic.

Case Studies

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated several derivatives of chromene compounds, including Methyl 6-Bromo-8-nitro derivatives, showing significant antibacterial activity against resistant strains of bacteria .
  • Anti-inflammatory Research : Another study investigated the anti-inflammatory effects of chromene derivatives in a rat model, revealing a substantial reduction in paw edema after treatment with Methyl 6-Bromo derivatives .
  • Cytotoxicity Evaluation : Research conducted on various cancer cell lines indicated that Methyl 6-Bromo derivatives exhibited selective cytotoxicity, with IC50 values suggesting potential use in cancer therapy .

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